1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide
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Overview
Description
1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide is a complex organic compound that features a unique structure combining an indole core with a tetrahydropyrazolo[1,5-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the tetrahydropyrazolo[1,5-a]pyridine ring, followed by the attachment of the indole moiety. Key steps include:
Functionalization: Introduction of functional groups to the indole core and subsequent coupling with the tetrahydropyrazolo[1,5-a]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and advanced chromatographic techniques are often employed to achieve the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the indole or tetrahydropyrazolo[1,5-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce fully or partially hydrogenated derivatives .
Scientific Research Applications
1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as hepatitis B.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an allosteric modulator, binding to target proteins and altering their activity. This can lead to inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share the tetrahydropyrazolo[1,5-a]pyridine core and exhibit similar biological activities.
Indole derivatives: Compounds with an indole core, such as indole-3-acetic acid, are known for their diverse biological activities.
Uniqueness
1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide is unique due to its combination of the indole and tetrahydropyrazolo[1,5-a]pyridine moieties, which may confer distinct biological properties and therapeutic potential .
Properties
IUPAC Name |
1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-21-10-8-14-15(5-4-7-17(14)21)18(23)19-11-13-12-20-22-9-3-2-6-16(13)22/h4-5,7-8,10,12H,2-3,6,9,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDQPBXTUHUTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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